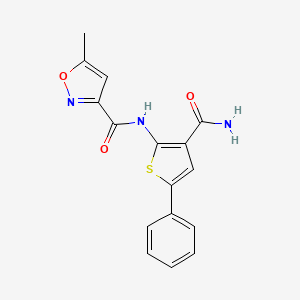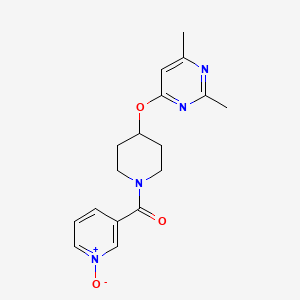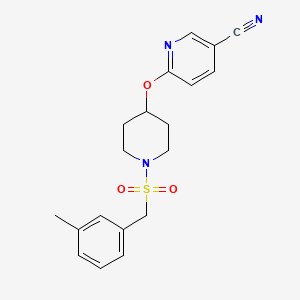![molecular formula C14H7F3N2O5S2 B2594450 2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole CAS No. 315239-64-6](/img/structure/B2594450.png)
2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential use in drug development, material synthesis, and catalysis research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize reaction conditions to maximize yield and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetic acid: Shares the trifluoromethylsulfonyl and nitro groups but differs in the overall structure.
2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3-benzothiazole: Another compound with a similar functional group arrangement but a different core structure.
Uniqueness
2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole is unique due to its specific combination of functional groups and the benzo[d]oxazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O5S2/c15-14(16,17)26(22,23)8-5-6-12(10(7-8)19(20)21)25-13-18-9-3-1-2-4-11(9)24-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEDUORAXXTKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2594373.png)

![6-Cyclopropyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2594375.png)

![N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2594379.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2594381.png)

![1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2594388.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2594389.png)
![(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2594390.png)
